Echinophyllin C
Overview
Description
Echinophyllin C is a natural product isolated from the herbs of Callicarpa pedunculata. It belongs to the class of diterpenoids and has the molecular formula C20H29NO3. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Echinophyllin C involves several steps, starting from readily available starting materials. The key steps include the formation of the core diterpenoid structure, followed by functional group modifications to introduce the desired substituents. Typical reaction conditions involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
Industrial production of this compound is typically achieved through large-scale extraction from natural sources, such as the leaves of Callicarpa pedunculata. The extraction process involves solvent extraction followed by purification using techniques like column chromatography and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Echinophyllin C undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols.
Scientific Research Applications
Echinophyllin C has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and natural product-based formulations
Mechanism of Action
The mechanism of action of Echinophyllin C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Echinophyllin C can be compared with other similar diterpenoid compounds, such as:
- 6alpha-Hydroxycleroda-3,13-dien-16,15-olid-18-oic acid
- Clerodermic acid methyl ester
- 15,16-Dihydro-15-methoxy-16-oxohardwickiic acid
- 15-Methoxymkapwanin
- Dodovislactone A
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .
Properties
IUPAC Name |
(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVIBINEORXRIL-MPRPZVOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural characteristic of the echinophyllin family of compounds?
A1: All four new members of the echinophyllin family (C-F) share a core structure consisting of a clerodane diterpene unit linked to an amine moiety, forming an α,β-unsaturated γ-lactam ring. []
Q2: Where were these new echinophyllin compounds isolated from?
A2: Echinophyllins C-F were isolated from the leaves of Echinodorus macrophyllus, a Brazilian medicinal plant also known as "Chapéu-de-couro". []
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